molecular formula C8H14O3 B8032359 (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL

Cat. No.: B8032359
M. Wt: 158.19 g/mol
InChI Key: YTCZVYAMZNGATP-HWKANZROSA-N
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Description

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL is an organic compound characterized by the presence of an oxane ring and an enol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL typically involves the reaction of oxane derivatives with propen-1-ol under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the enol group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process might include steps such as purification through distillation or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL can undergo various chemical reactions, including:

    Oxidation: The enol group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The oxane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted oxane derivatives.

Scientific Research Applications

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL involves its interaction with specific molecular targets. The enol group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing various biochemical pathways. The oxane ring may also play a role in stabilizing the compound and enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3-(Tetrahydro-2H-pyran-2-yloxy)prop-1-EN-1-OL: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    (1E)-3-(Oxan-2-yloxy)prop-1-EN-1-ONE: Contains a ketone group instead of an enol group.

Uniqueness

(1E)-3-(Oxan-2-yloxy)prop-1-EN-1-OL is unique due to the combination of its oxane ring and enol group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(E)-3-(oxan-2-yloxy)prop-1-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-5-3-7-11-8-4-1-2-6-10-8/h3,5,8-9H,1-2,4,6-7H2/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCZVYAMZNGATP-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCC=CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCOC(C1)OC/C=C/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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